

# Sitravatinib Malate: A Technical Guide to Overcoming Immunotherapy Resistance

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Immune checkpoint inhibitors (ICIs) have revolutionized cancer treatment, yet a significant portion of patients exhibit primary or acquired resistance. The tumor microenvironment (TME) plays a pivotal role in this resistance, often characterized by an abundance of immunosuppressive cells and signaling pathways that hinder anti-tumor immunity. **Sitravatinib Malate**, a spectrum-selective tyrosine kinase inhibitor (TKI), has emerged as a promising agent to remodel the TME and overcome resistance to immunotherapy. This technical guide provides an in-depth overview of Sitravatinib's mechanism of action, preclinical and clinical data supporting its role in combination with ICIs, and detailed experimental methodologies.

# Introduction: The Challenge of Immunotherapy Resistance

The advent of ICIs, such as anti-PD-1/PD-L1 antibodies, has led to durable responses in a subset of cancer patients. However, the efficacy of these agents is often limited by intrinsic or acquired resistance mechanisms within the TME.[1] An immunosuppressive TME is a hallmark of tumors that do not respond to ICI therapy and is often characterized by:

Accumulation of Immunosuppressive Cells: Myeloid-derived suppressor cells (MDSCs),
regulatory T cells (Tregs), and M2-polarized tumor-associated macrophages (TAMs) are key



cellular players that dampen anti-tumor T-cell responses.[2]

 Aberrant Signaling Pathways: Activation of specific receptor tyrosine kinases (RTKs) on both tumor and immune cells can promote an immunosuppressive milieu.

Sitravatinib is a multi-kinase inhibitor designed to target several of these key pathways, thereby shifting the TME from an immunosuppressive to an immune-supportive state.[3]

# Mechanism of Action: Targeting Key Nodes in the TME

Sitravatinib's efficacy in overcoming immunotherapy resistance stems from its ability to inhibit a specific spectrum of RTKs, primarily the TAM (TYRO3, AXL, MerTK) and split-family (VEGFR, KIT) receptors.[4] This multi-targeted approach allows Sitravatinib to modulate multiple facets of the TME simultaneously.

#### TAM Receptor Inhibition and Macrophage Repolarization

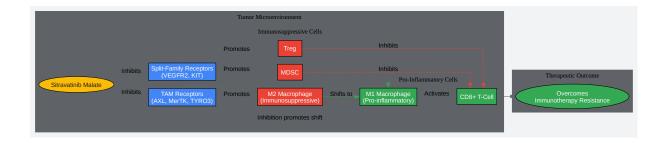
TAM receptors are expressed on various immune cells and their activation, particularly MerTK, suppresses the production of pro-inflammatory cytokines while stimulating immunosuppressive cytokine release.[5] Sitravatinib's potent inhibition of TAM receptors leads to a phenotypic switch in macrophages from an immunosuppressive M2 phenotype to a pro-inflammatory M1 phenotype.[6] This repolarization enhances antigen presentation and T-cell activation.[6]

## Inhibition of Split-Family Receptors and Reduction of Immunosuppressive Cells

The inhibition of split-family RTKs, including VEGFR2, by Sitravatinib contributes to a reduction in immunosuppressive cell populations such as Tregs and MDSCs within the TME.[4] This depletion of immunosuppressive cells further unleashes the anti-tumor immune response.

The following diagram illustrates the core signaling pathways targeted by Sitravatinib to remodel the tumor microenvironment.





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Caption: Sitravatinib's inhibition of TAM and Split-Family receptors remodels the TME.

#### **Preclinical Evidence**

Preclinical studies have provided a strong rationale for combining Sitravatinib with ICIs. In various cancer models, Sitravatinib has demonstrated potent anti-tumor activity by modulating the TME.

### In Vitro Macrophage Polarization

- Experimental Protocol: Bone marrow-derived macrophages (BMDMs) are stimulated with cytokines to induce M2 polarization (e.g., IL-4). The expression of M2 markers (e.g., Arg1, Ym-1, Fizz1) and M1 markers (e.g., Tnfα, II-6, II-12) is then assessed in the presence or absence of Sitravatinib.
- Key Findings: Sitravatinib has been shown to inhibit the expression of M2 markers induced by IL-4, while not affecting the expression of M1 markers induced by LPS.[7] This indicates a



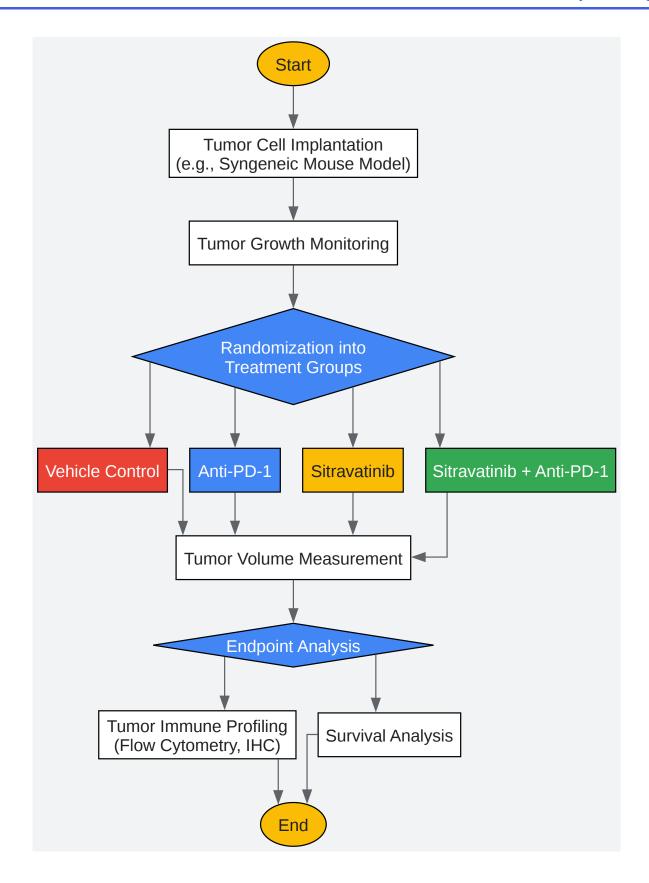
direct effect of Sitravatinib on preventing the polarization of macrophages towards an immunosuppressive phenotype.[7]

#### In Vivo Tumor Models

- Experimental Protocol: Syngeneic mouse tumor models (e.g., KLN205 lung cancer) are treated with vehicle, anti-PD-1 monotherapy, Sitravatinib monotherapy, or the combination.
  Tumor growth is monitored, and the tumor immune landscape is analyzed by flow cytometry.
- Key Findings: The combination of Sitravatinib and anti-PD-1 therapy resulted in significant tumor growth inhibition compared to either agent alone.[1] Flow cytometry analysis of tumors from Sitravatinib-treated mice revealed a significant reduction in immunosuppressive cells, including monocytic MDSCs and M2 macrophages, and an increase in CD4+ and CD8+ T cells.[1]

The following diagram outlines a typical experimental workflow for preclinical evaluation.





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Caption: A generalized workflow for in vivo preclinical studies of Sitravatinib.



## **Clinical Data in Immunotherapy Resistance**

The promising preclinical data led to the clinical evaluation of Sitravatinib in combination with ICIs in patients who have progressed on prior immunotherapy.

#### Phase 2 MRTX-500/NCT02954991 Study

This Phase 2 study evaluated Sitravatinib in combination with nivolumab in patients with advanced non-squamous non-small cell lung cancer (NSCLC) who had progressed on or after prior checkpoint inhibitor therapy.[3]

- Methodology: Patients received Sitravatinib (120 mg daily) plus nivolumab (every 2 or 4 weeks).[3] The primary endpoint was the objective response rate (ORR).[8] Secondary endpoints included overall survival (OS) and progression-free survival (PFS).[8]
- Quantitative Data Summary:

Endpoint	Patients with Prior Clinical Benefit (PCB) from CPI (n=89)	Patients with No Prior Clinical Benefit (NPCB) from CPI (n=35)	CPI-Naïve Patients (n=32)
ORR	16.9%	11.4%	25.0%
Median PFS	5.6 months	3.7 months	7.1 months
Median OS	13.6 months	7.9 months	Not Reached
Data from the MRTX- 500 study.[8]			

#### **Phase 3 SAPPHIRE Study**

The Phase 3 SAPPHIRE trial was designed to confirm the findings of the MRTX-500 study.[9]

 Methodology: This was a randomized, open-label study comparing Sitravatinib plus nivolumab to docetaxel in patients with advanced non-squamous NSCLC who had progressed on or after prior CPI and platinum-based chemotherapy.[9] The primary endpoint was OS.[9]



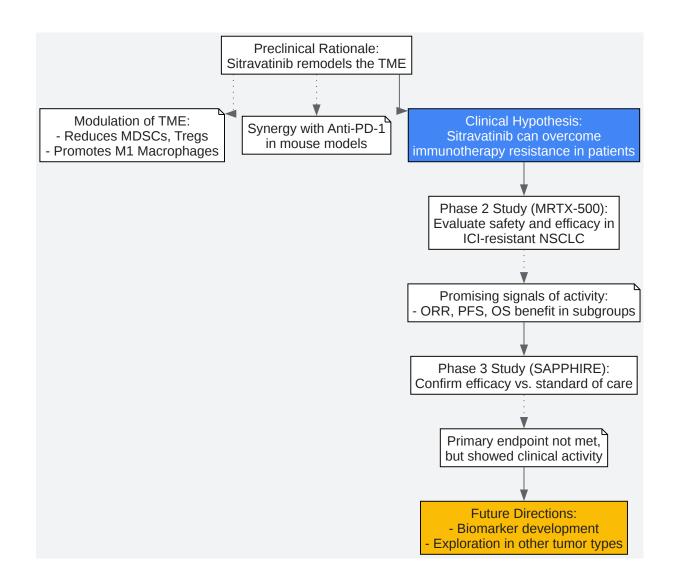
#### • Quantitative Data Summary:

Endpoint	Sitravatinib + Nivolumab (n=284)	Docetaxel (n=293)
Median OS	12.2 months	10.6 months
Hazard Ratio (HR)	0.86 (95% CI 0.70-1.05; P = 0.144)	-
Data from the SAPPHIRE study.[9]		

While the SAPPHIRE study did not meet its primary endpoint of statistically significant improvement in OS, the combination of Sitravatinib and nivolumab demonstrated a manageable safety profile and encouraging antitumor activity in this heavily pre-treated patient population.[8][9]

The logical relationship between preclinical rationale and clinical investigation is depicted below.





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- To cite this document: BenchChem. [Sitravatinib Malate: A Technical Guide to Overcoming Immunotherapy Resistance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3325933#sitravatinib-malate-s-role-in-overcoming-immunotherapy-resistance]

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